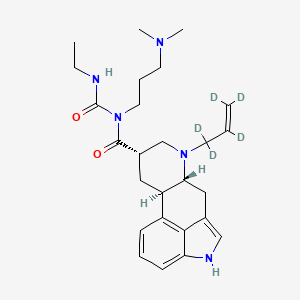

Cabergoline-d5

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C26H37N5O2 |

|---|---|

Peso molecular |

456.6 g/mol |

Nombre IUPAC |

(6aR,9S,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21+,23+/m0/s1/i1D2,5D,11D2 |

Clave InChI |

KORNTPPJEAJQIU-STWQDDCBSA-N |

SMILES isomérico |

[2H]C(=C([2H])C([2H])([2H])N1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CCCN(C)C)C(=O)NCC)[2H] |

SMILES canónico |

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |

Origen del producto |

United States |

Foundational & Exploratory

The Primary Use of Cabergoline-d5 in Scientific Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the principal application of Cabergoline-d5 in scientific research, focusing on its role as a critical tool in bioanalytical studies. We will delve into the methodologies, quantitative data, and the underlying biological pathways relevant to its use.

Core Application: Internal Standard in Quantitative Bioanalysis

The primary and most critical use of this compound is as an internal standard (IS) for the quantitative analysis of Cabergoline in biological matrices, such as plasma and serum. This application is predominantly carried out using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. This is because they share near-identical physicochemical properties with the analyte of interest (Cabergoline), including extraction recovery, ionization efficiency, and chromatographic retention time. However, this compound is distinguishable from the unlabeled Cabergoline by its higher mass. This mass difference allows the mass spectrometer to detect and quantify both compounds independently. The use of a stable isotope-labeled internal standard effectively compensates for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification of the target analyte.

Experimental Workflow for Quantitative Analysis

The general workflow for using this compound as an internal standard in a pharmacokinetic or bioequivalence study involves several key steps.

Detailed Experimental Protocols

Below is a representative experimental protocol for the quantification of Cabergoline in human plasma using this compound as an internal standard, based on established methodologies.

Sample Preparation

-

Thawing and Aliquoting: Biological samples (e.g., human plasma) are thawed at room temperature. A precise aliquot (e.g., 200 µL) of each sample, calibration standard, and quality control sample is transferred to a clean microcentrifuge tube.

-

Internal Standard Spiking: A known concentration of this compound working solution (e.g., 50 µL of 1 ng/mL in methanol) is added to each tube, except for blank samples. The samples are then vortexed for 30 seconds.

-

Protein Precipitation/Liquid-Liquid Extraction: A protein precipitation or liquid-liquid extraction step is performed to remove interfering substances. For example, 1 mL of a suitable organic solvent like diethyl ether or a mixture of ethyl acetate and hexane is added.[1] The mixture is vortexed for an extended period (e.g., 10 minutes) and then centrifuged at high speed (e.g., 10,000 rpm for 5 minutes) to separate the organic and aqueous layers.

-

Evaporation and Reconstitution: The organic supernatant is transferred to a new set of tubes and evaporated to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). The dried residue is then reconstituted in a specific volume (e.g., 100 µL) of the mobile phase.

LC-MS/MS Analysis

The reconstituted samples are then injected into the LC-MS/MS system for analysis.

Table 1: Typical LC-MS/MS Parameters for Cabergoline Analysis

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| Tandem Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Cabergoline | 452.3 → 381.2 m/z[1][2] |

| this compound (Predicted) | 457.3 → 381.2 m/z or 457.3 -> 386.2 m/z |

| Dwell Time | 100-200 ms |

| Collision Energy | Optimized for each transition |

| Gas Temperatures | Optimized for the specific instrument |

Quantitative Data Presentation

The use of this compound allows for the generation of precise and accurate quantitative data. The following tables summarize typical validation parameters for an LC-MS/MS method for Cabergoline quantification.

Table 2: Calibration Curve and Sensitivity Data

| Parameter | Typical Value |

| Linearity Range | 1 - 500 pg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 pg/mL |

| Limit of Detection (LOD) | 0.5 pg/mL |

Table 3: Accuracy and Precision Data

| Quality Control (QC) Level | Concentration (pg/mL) | Accuracy (% Recovery) | Precision (% RSD) |

| Low QC | 3 | 95 - 105% | < 15% |

| Medium QC | 50 | 90 - 110% | < 15% |

| High QC | 400 | 90 - 110% | < 15% |

Cabergoline's Mechanism of Action: Signaling Pathways

To understand the biological context of Cabergoline research, it is essential to be familiar with its mechanism of action. Cabergoline is a potent and long-acting agonist of the dopamine D2 receptor.[3][4] Its primary therapeutic effect in conditions like hyperprolactinemia is achieved through the activation of D2 receptors on lactotroph cells in the anterior pituitary gland, which inhibits the synthesis and secretion of prolactin.

Dopamine D2 Receptor Signaling Pathway

The activation of the D2 receptor by Cabergoline initiates a G-protein coupled signaling cascade. The D2 receptor is coupled to an inhibitory G-protein (Gi/o).

In some neuronal contexts, Cabergoline has also been shown to exert neuroprotective effects. This can involve the modulation of other signaling pathways, such as the ERK1/2 pathway, and the regulation of glutamate transporters.

References

- 1. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of cabergoline and L-dopa in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Cabergoline? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

Synthesis and Isotopic Purity of Cabergoline-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity assessment of Cabergoline-d5. This deuterated analog of Cabergoline is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard in bioanalytical assays. This document outlines a feasible synthetic route, detailed analytical protocols for determining isotopic enrichment, and presents expected quantitative data.

Introduction

Cabergoline is a potent, long-acting dopamine D2 receptor agonist derived from ergot alkaloids. It is primarily used in the treatment of hyperprolactinemic disorders and Parkinson's disease. Stable isotope-labeled (SIL) analogs, such as this compound, are indispensable for quantitative bioanalysis using mass spectrometry. The incorporation of deuterium atoms allows for mass differentiation from the unlabeled drug, enabling precise quantification in complex biological matrices. The quality and reliability of such analytical methods are critically dependent on the chemical and isotopic purity of the SIL internal standard. This guide focuses on the synthesis of Cabergoline labeled with five deuterium atoms on the allyl moiety and the rigorous methods required to verify its isotopic composition.

Synthesis of this compound

The synthesis of this compound is predicated on the established synthetic routes for unlabeled Cabergoline, with the introduction of a deuterated precursor at a key step. The most direct and efficient method involves the N-alkylation of a suitable ergoline precursor with a deuterated allyl halide.

Proposed Synthetic Pathway

The logical approach to synthesizing this compound involves the reaction of N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-ergoline-8β-carboxamide with allyl-d5 bromide. This pathway is advantageous as it introduces the deuterium label in the final synthetic step, maximizing the incorporation of the expensive deuterated reagent.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on known N-alkylation reactions of ergoline derivatives.

-

Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-ergoline-8β-carboxamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (3.0 eq) to the solution.

-

Addition of Deuterated Reagent: To the stirred suspension, add allyl-d5 bromide (1.2 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain stirring under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.

Isotopic Purity Assessment

The determination of isotopic purity is a critical step to ensure the suitability of this compound as an internal standard. The primary techniques for this assessment are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the isotopic distribution of the synthesized this compound. By analyzing the relative intensities of the ions corresponding to different isotopologues (d0 to d5), the percentage of each species can be quantified.

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.

-

MS Conditions:

-

Ionization Mode: Positive

-

Scan Mode: Full scan

-

Mass Range: m/z 450-465

-

Resolution: ≥ 60,000

-

-

Data Analysis: Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0 to d5). Calculate the area under the curve for each peak and determine the relative percentage of each isotopologue after correcting for the natural isotopic abundance of carbon-13.

The following table presents a representative isotopic distribution for a synthesized batch of this compound.

| Isotopologue | Species | Theoretical m/z ([M+H]⁺) | Measured Relative Abundance (%) |

| d0 | C₂₆H₃₈N₅O₂⁺ | 452.3020 | < 0.1 |

| d1 | C₂₆H₃₇DN₅O₂⁺ | 453.3083 | 0.2 |

| d2 | C₂₆H₃₆D₂N₅O₂⁺ | 454.3145 | 0.5 |

| d3 | C₂₆H₃₅D₃N₅O₂⁺ | 455.3208 | 1.8 |

| d4 | C₂₆H₃₄D₄N₅O₂⁺ | 456.3271 | 5.5 |

| d5 | C₂₆H₃₃D₅N₅O₂⁺ | 457.3333 | 92.0 |

| Total Isotopic Purity (d5) | ≥ 98% (d5) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the position of deuterium labeling and to assess the degree of deuteration at specific sites. The absence or significant reduction of proton signals at the chemical shifts corresponding to the deuterated positions confirms successful labeling.

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Pulse Program: Standard ¹H acquisition.

-

Number of Scans: 16 or higher for good signal-to-noise ratio.

-

-

Data Analysis: Integrate the proton signals of the remaining non-deuterated positions and compare them to the significantly reduced signals of the allyl group protons. The expected signals for the allyl protons (approximately δ 5.1-5.3 and 5.8-6.0 ppm) should be absent or greatly diminished.

Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of the synthesis and analytical verification processes.

Conclusion

This technical guide outlines a robust and efficient methodology for the synthesis of this compound and the comprehensive assessment of its isotopic purity. The described synthetic strategy, employing a commercially available deuterated starting material, offers a direct route to the target compound. The detailed analytical protocols for HRMS and NMR provide the necessary framework for researchers to verify the isotopic enrichment and confirm the structural integrity of this compound. Adherence to these procedures will ensure the production of a high-quality, reliable internal standard, which is paramount for the accuracy of quantitative bioanalytical studies.

Commercial Suppliers and Technical Guide for Cabergoline-d5 in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cabergoline-d5 (Cab-d5), a deuterated analog of Cabergoline, for research applications. It covers commercially available sources, typical product specifications, a detailed experimental protocol for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and an exploration of the relevant signaling pathways.

Commercial Availability and Product Specifications

This compound is available from several commercial suppliers catering to the research community. While a specific Certificate of Analysis (CoA) should always be requested from the supplier for lot-specific details, the following tables summarize typical product information and specifications gathered from various sources.

Table 1: Commercial Suppliers of this compound

| Supplier | Website |

| Santa Cruz Biotechnology, Inc. | --INVALID-LINK-- |

| MedChemExpress | --INVALID-LINK-- |

| Toronto Research Chemicals | --INVALID-LINK-- |

| Cayman Chemical | --INVALID-LINK-- |

| LGC Standards | --INVALID-LINK-- |

Table 2: Typical Product Specifications for this compound

| Parameter | Typical Specification |

| Chemical Name | (6aR,9R,10aR)-7-(Allyl-d5)-N-(3-(dimethylamino)propyl)-N-(ethylcarbamoyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide |

| CAS Number | 1426173-20-7 |

| Molecular Formula | C₂₆H₃₂D₅N₅O₂ |

| Molecular Weight | ~456.64 g/mol |

| Purity | ≥98% (typically by HPLC)[1][2] |

| Isotopic Enrichment | ≥99% Deuterium incorporation |

| Formulation | Solid (lyophilized powder or crystalline solid) |

| Storage | -20°C, protect from light and moisture |

Experimental Protocol: Quantification of Cabergoline in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantitative analysis of Cabergoline in a biological matrix, such as human plasma, using this compound as an internal standard to ensure accuracy and precision.

1. Materials and Reagents

-

Cabergoline analytical standard

-

This compound (internal standard)

-

Human plasma (or other biological matrix)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation solvent (e.g., ACN with 0.1% formic acid)

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

2. Preparation of Stock and Working Solutions

-

Cabergoline Stock Solution (1 mg/mL): Accurately weigh and dissolve Cabergoline in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Cabergoline stock solution in 50:50 ACN:water to create calibration standards (e.g., 1-1000 ng/mL).

-

Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN:water.

3. Sample Preparation

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate Cabergoline from matrix components (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cabergoline: Q1: m/z 452.3 → Q3: m/z 381.2[3]

-

This compound: Q1: m/z 457.3 → Q3: m/z 386.2 (Note: The d5 mass shift will be reflected in the precursor and potentially the fragment ion).

-

-

Optimize cone voltage and collision energy for each transition.

5. Data Analysis

-

Integrate the peak areas for both Cabergoline and this compound.

-

Calculate the peak area ratio (Cabergoline / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Cabergoline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Mechanism of Action

Cabergoline is a potent and long-acting agonist of the dopamine D2 receptor.[4] Its therapeutic effects and potential side effects are mediated through the activation of D2 receptor signaling cascades in various tissues.

Dopamine D2 Receptor Signaling and ERK Activation

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[] Activation of the D2 receptor by Cabergoline initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

Furthermore, D2 receptor activation can modulate the Extracellular signal-Regulated Kinase (ERK) pathway.[4][7] This can occur through both G-protein-dependent and β-arrestin-dependent mechanisms. The Gβγ subunits released upon Gαi/o activation can stimulate downstream effectors, including phosphoinositide 3-kinase (PI3K) and Src kinase, which in turn can lead to the activation of the Ras-Raf-MEK-ERK cascade.[6][8][9] β-arrestin can also act as a scaffold protein, bringing components of the MAPK cascade into proximity, thereby facilitating ERK activation.[8][10]

Caption: this compound activates D2 receptors, leading to G-protein and β-arrestin signaling and subsequent ERK activation.

Neuroprotection and Glutamate Transporter Regulation

In the context of neuroprotection, Cabergoline has been shown to exert beneficial effects by modulating glutamate homeostasis.[4][7] Excessive extracellular glutamate can lead to excitotoxicity and neuronal cell death. Cabergoline treatment has been demonstrated to increase the expression of glutamate transporters, such as EAAC1 and GLT-1.[7][11] These transporters are responsible for clearing glutamate from the synaptic cleft, thereby reducing its excitotoxic potential. The upregulation of these transporters is a downstream consequence of D2 receptor activation and contributes to the neuroprotective effects of Cabergoline.[7][12]

Caption: this compound promotes neuroprotection by upregulating glutamate transporters via D2 receptor signaling.

This technical guide provides a foundational understanding of this compound for research purposes. For specific applications, it is crucial to consult the manufacturer's documentation and relevant scientific literature.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cabergoline, dopamine D2 receptor agonist, prevents neuronal cell death under oxidative stress via reducing excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Biased Dopamine D2 Receptors Exhibit Distinct Intracellular Trafficking Properties and ERK Activation in Different Subcellular Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Mechanism of Action of Cabergoline: A Technical Guide for Dopamine D2-Receptor Agonism

Executive Summary: Cabergoline is a potent, long-acting ergot-derivative medication primarily utilized for its high-affinity agonist activity at the dopamine D2 receptor.[1][2] Its therapeutic efficacy in hyperprolactinemic disorders and Parkinson's disease stems from its ability to mimic endogenous dopamine, leading to the robust inhibition of prolactin secretion and modulation of motor control pathways.[3][4][5] The primary mechanism involves the activation of Gαi/o-coupled D2 receptors, which triggers a cascade of intracellular events, most notably the inhibition of adenylyl cyclase and a subsequent reduction in cyclic adenosine monophosphate (cAMP) levels.[1][6] Furthermore, Cabergoline's action extends to the modulation of ion channels and the mitogen-activated protein kinase (MAPK) signaling pathways. This guide provides a detailed examination of these molecular mechanisms, supported by quantitative binding data and standardized experimental protocols relevant to drug discovery and development professionals.

Introduction to Cabergoline and the Dopamine D2 Receptor

Cabergoline is a synthetic ergoline compound distinguished by its high affinity and selectivity for the dopamine D2 receptor.[7][8] Dopamine receptors are G-protein coupled receptors (GPCRs) central to numerous neurological processes, including motivation, cognition, and motor control.[9] They are categorized into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).[6] D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase, whereas D2-like receptors, the primary target of Cabergoline, couple to Gαi/o proteins to inhibit it.[6]

The D2 receptor exists in two main isoforms, D2-long (D2L) and D2-short (D2S), generated by alternative splicing.[10] Cabergoline's potent agonism at these receptors forms the basis of its clinical applications. In the tuberoinfundibular pathway, this activation on pituitary lactotrophs directly inhibits prolactin secretion, making it a first-line treatment for hyperprolactinemia and prolactinomas.[3][4][7] In the nigrostriatal pathway, D2 receptor stimulation helps to ameliorate the motor symptoms characteristic of Parkinson's disease.[1][5]

Molecular Interaction and Receptor Binding Profile

Cabergoline's pharmacological profile is defined by its strong binding affinity (Ki) for the D2 receptor, which is significantly higher than for D1 receptors and other monoaminergic receptors.[1][8] This selectivity contributes to its targeted therapeutic effects and differentiates it from other dopamine agonists like bromocriptine and pergolide.[8][11] While its primary target is the D2 receptor, Cabergoline also exhibits high affinity for D3 and serotonin 5-HT2B receptors, which may contribute to both its therapeutic profile and certain side effects, such as the risk of cardiac valvulopathy with long-term use.[2][4][9][12]

Data Presentation: Receptor Binding Affinities

The following table summarizes the quantitative binding affinities of Cabergoline for various human dopamine and serotonin receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki [nM]) |

| Dopamine D2 | 0.61 - 0.7[9][12][13] |

| Dopamine D3 | 1.27 - 1.5[12][13] |

| Dopamine D4 | ~5.5 |

| Dopamine D1 | Low Affinity (>1000 nM)[1][8] |

| Serotonin 5-HT2B | 1.2[12][14] |

| Serotonin 5-HT1A | ~11.5 |

| Serotonin 5-HT2A | ~16.5 |

Note: Ki values can vary between studies based on experimental conditions and tissue preparations.

Primary Signaling Cascade: Gαi/o-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway initiated by Cabergoline's binding to the D2 receptor is mediated by the heterotrimeric G-protein Gαi/o. This process unfolds in a series of well-defined steps:

-

Receptor Activation: Cabergoline binds to and stabilizes the active conformation of the D2 receptor.

-

G-Protein Coupling: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein.

-

G-Protein Dissociation: The Gαi-GTP and Gβγ subunits dissociate from each other and the receptor.

-

Effector Modulation: The dissociated Gαi-GTP subunit directly interacts with and inhibits the enzyme adenylyl cyclase (AC).[15][16]

-

Reduction of cAMP: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cAMP.[1][17] This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream cellular proteins.

Caption: Cabergoline-induced D2 receptor signaling pathway.

Modulation of Downstream Effector Pathways

Beyond the primary adenylyl cyclase pathway, D2 receptor activation by Cabergoline influences other critical cellular signaling networks.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Cabergoline has been shown to modulate the MAPK/ERK signaling pathway, which is crucial for regulating cell proliferation and apoptosis.[1] In some contexts, particularly in pituitary tumor cells, Cabergoline can inhibit the phosphorylation of p42/p44 MAPK (ERK1/2), a process which may contribute to its anti-proliferative effects.[1][18] Conversely, other studies suggest that Cabergoline-mediated D2 receptor activation can suppress H2O2-induced activation of ERK1/2, leading to a neuroprotective effect.[12][19] Additionally, Cabergoline can activate the p38 MAPK pathway, which is associated with the induction of apoptosis in pituitary tumor cells.[18][20]

Ion Channel Regulation

The Gβγ subunits dissociated from the activated G-protein complex can directly modulate the activity of ion channels. Specifically, D2 receptor activation can lead to the inhibition of voltage-gated Ca2+ channels.[1] This reduces calcium influx, which is a key mechanism for inhibiting hormone secretion, such as prolactin from pituitary lactotrophs.[1]

Caption: Downstream effects of D2 receptor activation by Cabergoline.

Experimental Protocols for Elucidating the Mechanism of Action

The characterization of Cabergoline's mechanism of action relies on a suite of standardized in vitro and in vivo assays.

Radioligand Receptor Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor. It measures the ability of an unlabeled test compound (Cabergoline) to compete with a radiolabeled ligand for binding to the receptor.

Detailed Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells stably expressing the human dopamine receptor subtype of interest (e.g., D2L in CHO or HEK293 cells).[21]

-

Assay Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding (NSB), and Competition.[21]

-

Incubation:

-

Total Binding: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone), and the membrane suspension.[21][22]

-

NSB: Add a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol) to saturate all specific binding sites, followed by the radioligand and membrane suspension.[21][23]

-

Competition: Add serial dilutions of Cabergoline, the fixed concentration of radioligand, and the membrane suspension.[21]

-

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 27°C) for a sufficient period (e.g., 120 minutes) to reach binding equilibrium.[22][23]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.[23]

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[21]

-

Data Analysis: Calculate the specific binding by subtracting the average NSB counts from the total binding counts. Plot the percentage of specific binding against the log concentration of Cabergoline to generate a sigmoidal competition curve. Use non-linear regression to determine the IC50 value (the concentration of Cabergoline that inhibits 50% of specific radioligand binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.[21]

Caption: Workflow for Radioligand Binding Assay.

Functional Assay: cAMP Accumulation

This functional assay quantifies the effect of a D2 agonist on the intracellular concentration of cAMP, providing a measure of the compound's efficacy in inhibiting adenylyl cyclase.

Detailed Methodology:

-

Cell Preparation: Seed adherent cells stably expressing the D2 receptor (e.g., CHO cells) into a 96- or 384-well plate and culture until confluent.[24]

-

Pre-incubation: Wash the cells and pre-incubate them in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[25]

-

Compound Treatment: Add serial dilutions of Cabergoline to the wells. To measure inhibition, co-stimulate the cells with an adenylyl cyclase activator such as forskolin.[26] Incubate for a defined period (e.g., 30 minutes) at 37°C.[26]

-

Cell Lysis: Terminate the reaction and lyse the cells to release the accumulated intracellular cAMP.[24][25]

-

cAMP Detection: Quantify the amount of cAMP in the cell lysate using a competitive immunoassay format, such as AlphaScreen®, HTRF®, or ELISA.[24][25][26] These methods typically involve an antibody specific for cAMP and a labeled cAMP tracer.

-

Data Analysis: Generate a cAMP standard curve. Plot the measured signal against the log concentration of Cabergoline to create a dose-response curve. Use non-linear regression to determine the EC50 value (the concentration of Cabergoline that produces 50% of the maximal inhibitory effect).

Caption: Workflow for cAMP Accumulation Assay.

In Vivo Assessment: Microdialysis

Microdialysis is an in vivo technique used to sample and measure the concentration of neurotransmitters, like dopamine, in the extracellular fluid of specific brain regions in awake, freely-moving animals.[27]

Detailed Methodology:

-

Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., the striatum).[28]

-

Probe Insertion and Perfusion: After a recovery period, insert a microdialysis probe through the guide cannula. Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[28][29]

-

Sample Collection: Small molecules, including dopamine, from the extracellular fluid diffuse across the semi-permeable membrane at the probe's tip and into the aCSF (dialysate). Collect the dialysate in timed fractions (e.g., every 10-20 minutes).[30]

-

Drug Administration: After collecting baseline samples to establish a stable dopamine level, administer Cabergoline (e.g., systemically via intraperitoneal injection or locally through the probe).

-

Sample Analysis: Analyze the dopamine concentration in each dialysate fraction using a highly sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).[27]

-

Data Interpretation: Plot the dopamine concentration over time. Agonist activity at presynaptic D2 autoreceptors is expected to decrease the release of dopamine, which would be observed as a reduction in the dopamine concentration in the dialysate samples post-drug administration.

Caption: Workflow for In Vivo Microdialysis Experiment.

Conclusion

The mechanism of action of Cabergoline as a dopamine D2-receptor agonist is a multi-faceted process centered on its high-affinity binding and subsequent activation of Gαi/o-coupled signaling pathways. Its primary effect is the potent inhibition of adenylyl cyclase, leading to reduced intracellular cAMP and the downstream inhibition of prolactin release. This is complemented by the modulation of ion channels and MAPK pathways, which contribute to its anti-proliferative and neuroprotective properties. A thorough understanding of these mechanisms, validated through robust experimental protocols, is essential for the continued development of targeted dopaminergic therapies and for optimizing the clinical use of Cabergoline.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Cabergoline - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Cabergoline? [synapse.patsnap.com]

- 4. pharmacoj.com [pharmacoj.com]

- 5. m.youtube.com [m.youtube.com]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. droracle.ai [droracle.ai]

- 8. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. immune-system-research.com [immune-system-research.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity | PLOS One [journals.plos.org]

- 13. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Adenylyl cyclase interaction with the D2 dopamine receptor family; differential coupling to Gi, Gz, and Gs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. D2 dopamine receptor-induced sensitization of adenylyl cyclase type 1 is G alpha(s) independent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dopamine D2 receptor inhibition of adenylyl cyclase is abolished by acute ethanol but restored after chronic ethanol exposure (tolerance) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Mechanism and Pathways of Dopamine and Dopamine Agonists in Prolactinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cabergoline, dopamine D2 receptor agonist, prevents neuronal cell death under oxidative stress via reducing excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The MAPK Pathway-Based Drug Therapeutic Targets in Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]

- 25. resources.revvity.com [resources.revvity.com]

- 26. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 27. benchchem.com [benchchem.com]

- 28. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 29. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Cabergoline-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of Cabergoline-d5, a deuterated analog of the potent dopamine receptor agonist Cabergoline. Routinely employed as an internal standard in quantitative bioanalysis, a thorough understanding of its fragmentation pattern is paramount for robust and accurate method development. This document outlines the core principles of Cabergoline fragmentation, presents quantitative data, details experimental protocols, and visualizes the fragmentation pathways and analytical workflows.

Mass Spectrometric Profile of Cabergoline and this compound

Under positive ion electrospray ionization (ESI+), both Cabergoline and its deuterated isotopologue, this compound, readily form protonated molecules, [M+H]+. The subsequent fragmentation of these precursor ions upon collision-induced dissociation (CID) provides characteristic product ions suitable for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays.

The molecular formula for Cabergoline is C26H37N5O2 with a monoisotopic mass of 451.2947 g/mol .[1] Its deuterated counterpart, this compound, has a molecular formula of C26H32D5N5O2 and a corresponding molecular weight of approximately 456.64 g/mol .[2][3]

Quantitative Data Summary

The table below summarizes the key mass spectrometric transitions for both Cabergoline and this compound, which are fundamental for developing selective and sensitive quantitative methods.

| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Notes |

| Cabergoline | 452.3 | 381.2 | Primary and most abundant product ion.[4][5][6][7] |

| 336.2 | Secondary product ion.[1] | ||

| 279.1 | Tertiary product ion.[1] | ||

| This compound | 457.3 | 386.2 | Predicted primary product ion, assuming deuterium labeling on the N-ethyl group which is retained in the major fragment. |

Proposed Fragmentation Pathway

The fragmentation of Cabergoline, an ergoline derivative, is primarily dictated by the structure of its complex tetracyclic ergoline core and the appended side chains. The most abundant fragmentation pathway involves the cleavage of the side chain attached at the C-8 position of the ergoline ring system.

The principal fragmentation event for the protonated Cabergoline molecule ([M+H]+ at m/z 452.3) is the neutral loss of a C3H5NO molecule (71 u), corresponding to the N-ethyl-N'-(3-(dimethylamino)propyl)urea side chain, leading to the stable product ion at m/z 381.2.[1][4][5][6][7] Further fragmentation of the m/z 381.2 ion can lead to the less abundant ions observed at m/z 336.2 and 279.1 through successive losses from the remaining side chain and ergoline ring structure.

For this compound, assuming the five deuterium atoms are located on the N-ethyl group of the side chain, this deuterium-labeled portion is retained within the primary fragment. Consequently, the precursor ion of this compound ([M+H]+ at m/z 457.3) is expected to fragment to a product ion at m/z 386.2, reflecting the addition of the five deuterium atoms to the stable fragment.

Caption: Proposed Fragmentation of Cabergoline and this compound.

Experimental Protocols

The following protocols are synthesized from validated LC-MS/MS methods for the analysis of Cabergoline in biological matrices, typically human plasma.[1][4][5][6][7][8][9] These methodologies provide a robust starting point for the development of specific assays.

Sample Preparation: Liquid-Liquid Extraction

-

To 500 µL of plasma sample, add the internal standard solution (this compound).

-

Vortex the sample for 1 minute.

-

Add 3 mL of a suitable organic extraction solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexane).

-

Vortex mix vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water or an aqueous buffer such as 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A typical gradient starts with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

-

Column Temperature: 30 - 40 °C.

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters:

-

Capillary Voltage: 3.0 - 4.5 kV

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 350 - 500 °C

-

Nebulizer Gas (Nitrogen): Flow rate optimized for the specific instrument.

-

Curtain Gas (Nitrogen): Flow rate optimized for the specific instrument.

-

-

MRM Transitions:

-

Cabergoline: 452.3 → 381.2 (primary), 452.3 → 336.2 (confirmatory)

-

This compound: 457.3 → 386.2 (primary)

-

-

Collision Energy (CE): Optimized for each transition to achieve maximum signal intensity. Typically in the range of 20-40 eV.

-

Dwell Time: 100 - 200 ms per transition.

Workflow Visualizations

The following diagrams illustrate the logical flow of a typical bioanalytical workflow for the quantification of Cabergoline using this compound as an internal standard.

Caption: General workflow for LC-MS/MS bioanalysis.

This guide serves as a foundational resource for the mass spectrometric analysis of this compound. The provided data and protocols are intended to be a starting point, and optimization will be necessary for specific instrumentation and applications. A thorough understanding of the fragmentation patterns is essential for developing highly selective and reliable analytical methods for both research and regulated environments.

References

- 1. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent stud… [ouci.dntb.gov.ua]

- 5. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JU | A validated LC–MS/MS method for analysis of Cabergoline [ju.edu.sa]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scite.ai [scite.ai]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Cabergoline in Human Plasma Using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of cabergoline in human plasma. The method utilizes liquid-liquid extraction for sample preparation and employs Cabergoline-d5 as a stable isotope-labeled internal standard to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of cabergoline concentrations in a complex biological matrix.

Introduction

Cabergoline is a potent, long-acting dopamine D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1] Given its low therapeutic dosage, the resulting plasma concentrations are typically in the picogram per milliliter (pg/mL) range. Consequently, a highly sensitive and specific analytical method is essential for its accurate quantification in biological matrices. LC-MS/MS has emerged as the preferred technique for this purpose due to its superior sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.

Experimental

Materials and Reagents

-

Cabergoline (Reference Standard)

-

This compound (Internal Standard)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Ammonium Acetate (ACS Grade)

-

Diethyl Ether (ACS Grade)

-

Human Plasma (with anticoagulant)

-

Ultrapure Water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer

-

C18 Reversed-Phase Column (e.g., 100 x 4.6 mm, 3.5 µm)

Preparation of Standard and Quality Control Solutions

Stock solutions of cabergoline and this compound are prepared in methanol. Working standard solutions are then prepared by serial dilution of the stock solutions with a suitable solvent mixture (e.g., methanol:water 50:50, v/v). Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation: Liquid-Liquid Extraction

A simple and efficient liquid-liquid extraction (LLE) procedure is employed for the extraction of cabergoline and the internal standard from human plasma.

-

To 500 µL of plasma sample, add 50 µL of the this compound internal standard working solution.

-

Vortex the sample for 1 minute.

-

Add 3.5 mL of diethyl ether.[1]

-

Vortex for an additional 3 minutes.

-

Centrifuge at 3500 rpm for 5 minutes at 5°C.[1]

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.[1]

-

Inject an aliquot (e.g., 15 µL) into the LC-MS/MS system.[1]

LC-MS/MS Method

Liquid Chromatography Conditions

A C18 analytical column is used for the chromatographic separation of cabergoline and its deuterated internal standard.

| Parameter | Value |

| Column | C18 (e.g., Agilent Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm)[1] |

| Mobile Phase | 20 mM Ammonium Acetate : Methanol (30:70, v/v)[1] |

| Flow Rate | 0.75 mL/min[1] |

| Column Temperature | 30°C[1] |

| Injection Volume | 15 µL[1] |

| Run Time | 5.5 minutes[1] |

Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode, and data is acquired using Multiple Reaction Monitoring (MRM).

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | See Table 1 |

| Fragmentation Voltage | 135 V (for Cabergoline)[1] |

| Collision Energy | 25 V (for Cabergoline)[1] |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Cabergoline | 452.3 | 381.2[1][2] |

| This compound | 457.3 | 386.2 |

Note: The precursor ion for this compound is calculated based on the addition of five deuterium atoms to the molecular weight of cabergoline. The product ion is predicted to also shift by 5 atomic mass units, assuming the deuterium labels are on a stable part of the molecule that is retained after fragmentation.

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). Key validation parameters from a representative published method are summarized below.

Table 2: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity Range | 2.00 - 200.00 pg/mL[1][2] |

| Correlation Coefficient (r) | > 0.99[3] |

| Lower Limit of Quantification (LLOQ) | 1.6 pg/mL[1] |

| Intra-day Precision (%RSD) | 2.4 - 17.0%[3] |

| Inter-day Precision (%RSD) | 7.9 - 10.7%[3] |

| Accuracy (% Recovery) | 99.1 ± 10.2%[3] |

Experimental Workflow and Signaling Pathway Diagrams

Caption: LC-MS/MS experimental workflow for cabergoline analysis.

Caption: Cabergoline's mechanism of action.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and selective approach for the quantification of cabergoline in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method well-suited for demanding research applications in clinical pharmacology and drug development. The simple liquid-liquid extraction protocol allows for efficient sample processing.

References

- 1. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Cabergoline in Human Plasma by UPLC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive method for the quantification of cabergoline in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method employs Cabergoline-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction (LLE) procedure. The chromatographic separation is performed on a C18 reversed-phase column, providing excellent resolution and a short run time. This method is highly suitable for clinical and research applications requiring the precise measurement of cabergoline concentrations in human plasma, such as pharmacokinetic studies.

Introduction

Cabergoline is a potent, long-acting dopamine D2 receptor agonist primarily used in the treatment of hyperprolactinemia and Parkinson's disease.[1][2] Given its therapeutic importance and low dosage, a highly sensitive and selective analytical method is required for its quantification in biological matrices. This application note describes a validated UPLC-MS/MS method for the determination of cabergoline in human plasma, utilizing its deuterated analog, this compound, as the internal standard to correct for matrix effects and variations in sample processing.

Experimental

2.1. Materials and Reagents

-

Cabergoline and this compound reference standards were of high purity (≥98%).

-

Methanol (LC-MS grade), diethyl ether (HPLC grade), and ammonium acetate (analytical grade) were used.

-

Human plasma (with anticoagulant) was sourced from a certified vendor and stored at -70 °C ± 15 °C.[1]

2.2. Instrumentation

-

A UPLC system coupled with a triple quadrupole mass spectrometer was used for analysis.

-

The mass spectrometer was equipped with an electrospray ionization (ESI) source operating in positive ion mode.

2.3. Preparation of Standards and Quality Control Samples

-

Stock solutions of cabergoline (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol.

-

Working standard solutions were prepared by serial dilution of the stock solution.

-

Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation Protocol

A liquid-liquid extraction (LLE) method was employed for the extraction of cabergoline and the internal standard from human plasma.

-

Thaw plasma samples at room temperature.

-

To 500 µL of plasma in a polypropylene tube, add 50 µL of the this compound internal standard working solution.

-

Vortex the mixture for 1 minute.

-

Add 3.5 mL of diethyl ether.[1]

-

Vortex vigorously for 3 minutes.[1]

-

Centrifuge at 3500 rpm for 5 minutes at 5 °C.[1]

-

Transfer the upper organic layer (approximately 3.0 mL) to a clean tube.[1]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 37 °C.[1]

-

Reconstitute the residue in 200 µL of the mobile phase.[1]

-

Inject 15 µL of the reconstituted sample into the UPLC-MS/MS system.[1]

UPLC-MS/MS Conditions

4.1. UPLC Parameters

-

Column: Reversed-phase C18 column (e.g., Agilent Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm)[1]

-

Mobile Phase: 20 mM Ammonium Acetate : Methanol (30:70, v/v)[1]

-

Flow Rate: 0.75 mL/min[1]

-

Column Temperature: 30 °C[1]

-

Injection Volume: 15 µL[1]

-

Total Run Time: 5.5 minutes[1]

4.2. Mass Spectrometry Parameters

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Collision Energy: 25 V[1]

-

Fragmentation Voltage: 135 V[1]

Method Validation Summary

The method was validated according to established bioanalytical method validation guidelines.

| Parameter | Result |

| Linearity Range | 1.86 - 200.00 pg/mL[1][3] |

| Lower Limit of Quantification (LLOQ) | 1.6 - 1.86 pg/mL[1][3] |

| Intra-day Precision (%RSD) | 2.4 - 17.0% |

| Inter-day Precision (%RSD) | 7.9 - 10.7% |

| Accuracy (% Recovery) | 99.1 ± 10.2% |

Results and Discussion

The developed UPLC-MS/MS method demonstrated high sensitivity and selectivity for the quantification of cabergoline in human plasma. The use of a deuterated internal standard, this compound, effectively compensated for any variability during sample preparation and ionization. The calibration curve was linear over the specified concentration range. The precision and accuracy of the method were within the acceptable limits for bioanalytical assays.

Conclusion

This application note presents a detailed and validated UPLC-MS/MS method for the quantification of cabergoline in human plasma using this compound as an internal standard. The method is sensitive, reliable, and suitable for high-throughput analysis in a research or clinical setting.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Cabergoline Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of cabergoline reference standard and dissolve it in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Cabergoline Working Solutions: Perform serial dilutions of the cabergoline stock solution with methanol to prepare working solutions for calibration standards and QC samples.

-

This compound Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration appropriate for spiking into the plasma samples.

Protocol 2: Sample Extraction (Liquid-Liquid Extraction)

-

Retrieve human plasma samples, calibration standards, and QC samples from the freezer and allow them to thaw completely at room temperature.

-

Vortex the thawed samples to ensure homogeneity.

-

Pipette 500 µL of each sample into a labeled 5 mL polypropylene tube.

-

Add 50 µL of the this compound internal standard working solution to each tube (except for blank samples).

-

Vortex the tubes for 1 minute at medium speed.

-

Add 3.5 mL of diethyl ether to each tube.[1]

-

Cap the tubes and vortex vigorously for 3 minutes.[1]

-

Centrifuge the tubes at 3500 rpm for 5 minutes at 5 °C to separate the aqueous and organic layers.[1]

-

Carefully transfer the upper organic layer (approximately 3.0 mL) into a clean, labeled tube, being careful not to aspirate any of the lower aqueous layer.[1]

-

Place the tubes in a sample concentrator and evaporate the solvent to dryness under a gentle stream of nitrogen at 37 °C.[1]

-

Reconstitute the dried extract in 200 µL of the mobile phase (20 mM Ammonium Acetate : Methanol (30:70, v/v)).[1]

-

Vortex briefly to ensure the residue is fully dissolved.

-

Transfer the reconstituted samples to autosampler vials for UPLC-MS/MS analysis.

Visualizations

Caption: Experimental workflow for cabergoline quantification.

References

- 1. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. paperity.org [paperity.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. JU | A validated LC–MS/MS method for analysis of Cabergoline [ju.edu.sa]

- 7. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cabergoline Analysis Using Cabergoline-d5 Internal Standard

These application notes provide detailed methodologies for the quantitative analysis of cabergoline in biological matrices, primarily human plasma, utilizing Cabergoline-d5 as a stable isotope-labeled internal standard. The protocols are intended for researchers, scientists, and drug development professionals familiar with bioanalytical techniques and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Cabergoline is a potent, long-acting dopamine D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease. Accurate and precise quantification of cabergoline in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variability in sample preparation and matrix effects, leading to highly reliable data.

This document outlines three common sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PP), with a focus on a validated LLE method using a deuterated internal standard.[1][2]

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the determination of cabergoline in human plasma using a deuterated internal standard.[1][2]

| Parameter | Value | Reference |

| Quantitation Limit (LOQ) | 1.86 pg/mL | [1][2] |

| Linearity Range | 1.86 - 124 pg/mL | [1][2] |

| Intra-day Precision (RSD) | 2.4% to 17.0% | [1][2] |

| Inter-day Precision (RSD) | 7.9% to 10.7% | [1][2] |

| Accuracy | 99.1% ± 10.2% | [1][2] |

Experimental Protocols

Liquid-Liquid Extraction (LLE)

This protocol is based on a validated method for the quantitative determination of cabergoline in human plasma using a deuterated internal standard.[1][2]

Materials:

-

Human plasma (collected in EDTA, heparin, or citrate)

-

Cabergoline analytical standard

-

This compound internal standard (IS)

-

Ammonium acetate buffer (pH adjusted, e.g., pH 9.0)

-

Extraction solvent (e.g., Diethyl ether, methyl tert-butyl ether (MTBE))

-

Reconstitution solvent (e.g., Mobile phase, 50:50 methanol:water)

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Vortex mixer

-

Centrifuge (capable of 3500 rpm and 4°C)

-

Solvent evaporator (e.g., nitrogen evaporator)

-

LC-MS/MS system

Protocol:

-

Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

-

Aliquoting: Aliquot 500 µL of plasma into a microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume (e.g., 50 µL) of this compound working solution (at a concentration to yield a response similar to the analyte at the mid-point of the calibration curve) to each plasma sample.

-

Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

-

Buffering: Add a specific volume (e.g., 100 µL) of ammonium acetate buffer to alkalinize the sample. Vortex for another 30 seconds.

-

Extraction: Add 1 mL of the extraction solvent (e.g., diethyl ether).

-

Vortexing & Centrifugation: Vortex the tubes vigorously for 3 minutes, followed by centrifugation at 3500 rpm for 5 minutes at 4°C to separate the aqueous and organic layers.[3]

-

Supernatant Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent. Vortex for 1 minute to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

References

- 1. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cabergoline-d5 in In Vivo Drug Metabolism and Pharmacokinetic (DMPK) Studies

Introduction

Cabergoline is a potent, long-acting dopamine D2 receptor agonist used in the management of hyperprolactinemic disorders and Parkinson's disease.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for optimizing its therapeutic use and ensuring patient safety. Stable isotope-labeled compounds, such as Cabergoline-d5, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. When used as an internal standard for bioanalysis, this compound can significantly improve the accuracy, precision, and robustness of quantitative assays.[2] This document provides detailed application notes and experimental protocols for the utilization of this compound in in vivo DMPK studies.

Rationale for Using this compound in DMPK Studies

Deuterium-labeled compounds are chemically identical to their non-labeled counterparts but have a higher mass due to the replacement of hydrogen atoms with deuterium. This mass difference allows for their distinct detection by mass spectrometry (MS) without altering their fundamental physicochemical and biological properties. In DMPK studies, this compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis for the following reasons:

-

Correction for Analytical Variability: this compound co-elutes with Cabergoline during chromatographic separation, experiencing the same variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement). This co-elution allows for reliable correction of these potential sources of error, leading to more accurate and precise quantification of the analyte.

-

Improved Method Robustness: The use of a stable isotope-labeled internal standard enhances the ruggedness of the analytical method, making it less susceptible to day-to-day variations in instrument performance.

-

"Gold Standard" in Bioanalysis: The use of stable isotope-labeled internal standards is widely considered the "gold standard" in quantitative bioanalysis by regulatory agencies.

Data Presentation: Comparative Pharmacokinetics of Cabergoline and this compound

While this compound is primarily used as an internal standard, its own pharmacokinetic profile is expected to be nearly identical to that of Cabergoline. The following table presents representative pharmacokinetic parameters for both compounds in rats following a single oral administration. This data illustrates the principle that deuteration at non-metabolically active sites does not significantly alter the in vivo behavior of the drug.

| Pharmacokinetic Parameter | Cabergoline | This compound (Representative Data) | Units |

| Cmax (Maximum Concentration) | 1.52 | 1.55 | ng/mL |

| Tmax (Time to Maximum Concentration) | 2.0 | 2.0 | hours |

| AUC(0-t) (Area Under the Curve) | 12.8 | 13.1 | ng*h/mL |

| t1/2 (Half-life) | 65 | 66 | hours |

This table presents representative data for Cabergoline based on published literature and plausible, illustrative data for this compound to demonstrate their near-identical pharmacokinetic behavior. The primary role of this compound in these studies is as an internal standard for the precise quantification of Cabergoline.

Experimental Protocols

This section outlines a comprehensive protocol for an in vivo pharmacokinetic study of Cabergoline in rats, utilizing this compound as an internal standard.

Animal Model and Husbandry

-

Species: Sprague-Dawley rats (male, 8-10 weeks old)

-

Weight: 200-250 g

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50 ± 10%). Standard rat chow and water should be provided ad libitum.

-

Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

Dosing and Sample Collection

-

Dose Formulation: Prepare a dosing solution of Cabergoline in a suitable vehicle (e.g., 0.5% w/v methylcellulose in water).

-

Administration: Administer a single oral dose of Cabergoline (e.g., 0.5 mg/kg) to the rats via oral gavage.

-

Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at the following time points: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.[3][4]

-

Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

3.1. Materials and Reagents

-

Cabergoline reference standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Ultrapure water

-

Rat plasma (blank)

3.2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Cabergoline and this compound in methanol to prepare 1 mg/mL stock solutions.

-

Working Solutions: Prepare serial dilutions of the Cabergoline stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (internal standard) at a fixed concentration (e.g., 10 ng/mL) in the same diluent.

3.3. Sample Preparation (Protein Precipitation)

-

To 100 µL of rat plasma sample, calibration standard, or QC sample, add 20 µL of the this compound internal standard working solution.

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

3.4. LC-MS/MS Instrumental Conditions

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 20 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Gradient | Isocratic (e.g., 70% B) or a suitable gradient |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Cabergoline: m/z 452.3 → 381.2This compound: m/z 457.3 → 386.2 |

| Collision Energy | Optimized for each transition |

These are representative parameters and should be optimized for the specific instrumentation used.[2][5][6]

Metabolism of Cabergoline

Cabergoline is extensively metabolized in the liver, primarily through hydrolysis of the acylurea bond of the urea moiety.[7][8] Cytochrome P450-mediated metabolism appears to be minimal.[8] The major metabolite identified in urine is 6-allyl-8β-carboxy-ergoline.[9] Other minor metabolites are formed through hydrolysis of the urea moiety, loss of the 3-dimethylaminopropyl group, and deallylation of the piperidine nitrogen.[9]

Visualizations

Signaling Pathway and Metabolism of Cabergoline

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]

- 4. fda.gov [fda.gov]

- 5. scite.ai [scite.ai]

- 6. JU | A validated LC–MS/MS method for analysis of Cabergoline [ju.edu.sa]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Clinical pharmacokinetics of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Disposition and urinary metabolic pattern of cabergoline, a potent dopaminergic agonist, in rat, monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Cabergoline-d5 in Studying Cabergoline Pharmacokinetics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Cabergoline is a potent, long-acting dopamine D2 receptor agonist and an ergot derivative, primarily used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1][2][3] A thorough understanding of its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for dose optimization and assessing drug safety and efficacy. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their ability to compensate for matrix effects and variations in sample processing and instrument response. Cabergoline-d5, a deuterated analog of cabergoline, serves as an ideal internal standard for these studies, providing the highest accuracy and precision in quantifying cabergoline concentrations in biological matrices from animal models.

Principle of the Method

This protocol outlines the use of this compound in a pharmacokinetic study of cabergoline in a rat model. The study involves the oral administration of cabergoline to rats, followed by the collection of blood samples at predetermined time points. Plasma is harvested and subjected to a liquid-liquid extraction (LLE) procedure, during which a known amount of this compound is spiked into each sample. The extracted samples are then analyzed by LC-MS/MS. By comparing the peak area ratio of cabergoline to this compound against a standard curve, the concentration of cabergoline in each plasma sample can be accurately determined. This concentration-time data is then used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½).

Data Presentation

Representative Bioanalytical Method Validation Parameters

The following table summarizes typical validation parameters for an LC-MS/MS method for the quantification of cabergoline in plasma, using a stable isotope-labeled internal standard like this compound. These values are representative and should be established for each specific laboratory and study.

| Parameter | Specification | Representative Value |

| Linearity Range | Correlation coefficient (r) > 0.99 | 2.0 - 200.0 pg/mL[4][5] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy ± 20% | 1.6 - 2.0 pg/mL[4][5] |

| Intra-day Precision (%RSD) | ≤ 15% (except LLOQ ≤ 20%) | 2.4% - 17.0%[1] |

| Inter-day Precision (%RSD) | ≤ 15% (except LLOQ ≤ 20%) | 7.9% - 10.7%[1] |

| Accuracy (% Bias) | Within ± 15% (except LLOQ ± 20%) | 99.1 ± 10.2% of nominal value[1] |

| Extraction Recovery | Consistent and reproducible | > 85% (using diethyl ether) |

| Matrix Effect | Minimal ionization suppression or enhancement | Within acceptable limits |

Pharmacokinetic Parameters of Cabergoline in Rats

The table below presents known pharmacokinetic parameters of cabergoline following oral administration in rats.

| Parameter | Description | Value (Rat Model) |

| Dose | Oral gavage | 0.6 mg/kg[6] |